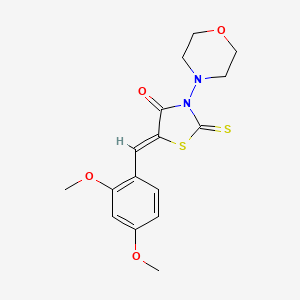

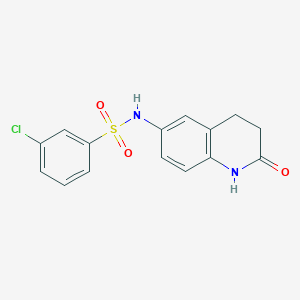

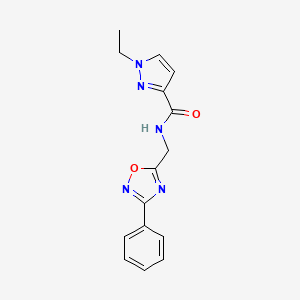

(Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one" is a derivative of thiazolidinone, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as inhibition of phosphodiesterase and anti-inflammatory effects .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves a one-pot reaction, as demonstrated in the synthesis of 2-aryl-3-(2-morpholinoethyl)thiazolidin-4-ones. These compounds were synthesized by reacting 4-(2-aminoethyl)morpholine, arenealdehydes, and mercaptoacetic acid in toluene for 19 hours, yielding moderate to good results . This method suggests that the synthesis of the compound would likely follow a similar procedure, potentially involving the condensation of an appropriate morpholino compound with a 2,4-dimethoxybenzaldehyde and a thiol-containing precursor.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a wide C-C-C angle at the methine carbon atom linking two rings, as observed in the structures of four related compounds . This structural feature is crucial for the biological activity of these molecules. The presence of different substituents on the thiazolidinone ring can significantly influence the molecular conformation and, consequently, the compound's interaction with biological targets.

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in various chemical reactions due to their reactive sites, such as the thioxo group and the potential for hydrogen bonding. For instance, the molecules of some derivatives are linked by paired N-H...O hydrogen bonds into centrosymmetric dimers or into chains of rings through a combination of N-H...S and C-H...O hydrogen bonds . These interactions are essential for forming supramolecular structures, which could be relevant in the context of drug design and the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and substituents. For example, the introduction of methoxy groups could affect the lipophilicity of the compound, which in turn might influence its pharmacokinetic properties. The analogues of 4-(3,4-dimethoxybenzyl)-2-imidazolidinone have shown potent inhibition of rat erythrocyte phosphodiesterase, indicating that the dimethoxybenzyl moiety is significant for the activity . The physical properties such as solubility, melting point, and stability of the compound would need to be empirically determined, as they are not directly reported in the provided papers.

Scientific Research Applications

Antioxidant Properties

Research has shown that certain methods based on chemical reactions, such as the ABTS and DPPH assays, are effective in analyzing the antioxidant capacity of compounds, which could be relevant to studying the antioxidant activity of compounds with a dimethoxybenzylidene moiety (Ilyasov et al., 2020); (Munteanu & Apetrei, 2021).

Antimicrobial and Antitumor Activities

The thiazolidinone core, which is closely related to the structure , has been the subject of extensive study due to its broad spectrum of biological activities, including antimicrobial and anticancer properties. This has led to the development of a wide range of lead molecules for various clinical disorders (Singh et al., 2022); (Mech et al., 2021).

Synthesis and Biological Importance

The synthesis and biological significance of related heterocyclic compounds, including those containing morpholino and thiazolidinone functionalities, highlight their potential in drug development. These compounds exhibit a range of activities such as anticancer, antimicrobial, and anti-inflammatory effects, demonstrating the versatile utility of these scaffolds in medicinal chemistry (Santos et al., 2018); (Sethi et al., 2020).

Future Directions

properties

IUPAC Name |

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-20-12-4-3-11(13(10-12)21-2)9-14-15(19)18(16(23)24-14)17-5-7-22-8-6-17/h3-4,9-10H,5-8H2,1-2H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQWJOODSYJNNZ-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(2,4-dimethoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)

![5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2549941.png)

![4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2549944.png)

![N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549948.png)

![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2549953.png)

![3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549957.png)